8-プレニルルテオン

概要

説明

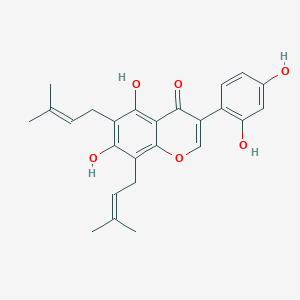

8-Prenylluteone is a natural product found in Erythrina senegalensis and other organisms . It is a HIV-1 protease inhibitor, with an IC50 of 4 μM .

Molecular Structure Analysis

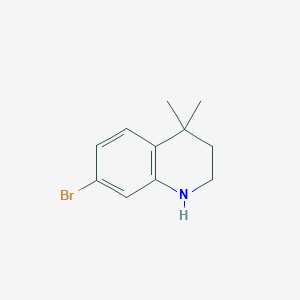

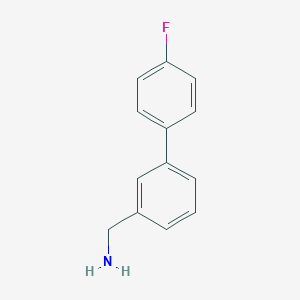

The molecular formula of 8-Prenylluteone is C25H26O6 . It has a molecular weight of 422.47 . The structure of 8-Prenylluteone contains 33 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

8-Prenylluteone has a molecular weight of 422.47 and its molecular formula is C25H26O6 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

科学的研究の応用

HIV-1プロテアーゼ阻害

8-プレニルルテオン: は、IC50値が4μMのHIV-1プロテアーゼ阻害剤として同定されています。 これは、ウイルスが宿主細胞内で複製する能力を阻害することで、HIV/AIDS治療のための抗レトロウイルス療法における潜在的な使用を示唆しています .

ホスホリパーゼC阻害

別の研究では、Erythrina senegalensisから8-プレニルルテオンがホスホリパーゼC(PLC)活性の阻害剤として単離されています。 PLCは、細胞増殖や分化など、さまざまな細胞プロセスにおいて重要な役割を果たしており、この化合物はシグナル伝達経路に関連する研究で潜在的に役立ちます .

作用機序

Target of Action

The primary target of 8-Prenylluteone is the HIV-1 Protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapy.

Mode of Action

8-Prenylluteone acts as an inhibitor of the HIV-1 Protease . By binding to this enzyme, it prevents the protease from performing its function, which is to cleave polyproteins into individual functional proteins that are necessary for the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 Protease disrupts the viral replication process. Without the ability to cleave polyproteins into the necessary functional proteins, the HIV-1 virus cannot replicate and infect new cells . This halts the progression of the infection and can help to control the spread of the virus within the body.

Result of Action

The result of 8-Prenylluteone’s action is the inhibition of HIV-1 Protease, leading to a disruption in the replication of the HIV-1 virus . This can help to control the spread of the virus within the body, potentially slowing the progression of the disease.

Safety and Hazards

生化学分析

Biochemical Properties

8-Prenylluteone plays a significant role in biochemical reactions, particularly as an inhibitor of the HIV-1 protease enzyme . This interaction involves the binding of 8-Prenylluteone to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of 8-Prenylluteone on cells are primarily related to its inhibitory action on the HIV-1 protease enzyme . By inhibiting this enzyme, 8-Prenylluteone can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 8-Prenylluteone involves its binding interactions with the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, leading to changes in gene expression and potentially affecting other biomolecular interactions .

特性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELCIXMHUBNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?

A1: 8-Prenylluteone inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, 8-Prenylluteone disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []

Q2: What are the sources of 8-Prenylluteone and what is its known activity?

A2: 8-Prenylluteone has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, 8-Prenylluteone has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)